

# Spectroscopic Profile of 4-Hydroxypentanal: A Technical Guide

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## Compound of Interest

Compound Name: **4-Hydroxypentanal**

Cat. No.: **B3052742**

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxypentanal** (CAS No. 44601-24-3), a bifunctional organic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental spectra in public databases, this guide presents high-quality predicted data for its nuclear magnetic resonance (NMR) and inferred data for infrared (IR) spectroscopy and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such spectra are also provided.

A key structural feature of **4-hydroxypentanal** is its existence in a dynamic equilibrium between the open-chain aldehyde form and a cyclic hemiacetal form.<sup>[1]</sup> This equilibrium is important to consider when analyzing experimental spectra. The data presented in this guide pertains to the open-chain form for clarity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted <sup>1</sup>H and <sup>13</sup>C NMR data for the open-chain form of **4-Hydroxypentanal**.

Table 1: Predicted <sup>1</sup>H NMR Data for **4-Hydroxypentanal**

Protons	Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Integration
H1 (-CHO)	~9.7	Triplet (t)	1H
H4 (-CH(OH)-)	~3.8	Multiplet (m)	1H
H2 (-CH <sub>2</sub> -CHO)	~2.5	Multiplet (m)	2H
H3 (-CH <sub>2</sub> -CH(OH)-)	~1.7	Multiplet (m)	2H
H5 (-CH <sub>3</sub> )	~1.2	Doublet (d)	3H
-OH	Variable	Singlet (s, broad)	1H

Table 2: Predicted <sup>13</sup>C NMR Data for **4-Hydroxypentanal**

Carbon	Chemical Shift ( $\delta$ ) [ppm]
C1 (-CHO)	~202
C4 (-CH(OH)-)	~67
C2 (-CH <sub>2</sub> -CHO)	~43
C3 (-CH <sub>2</sub> -CH(OH)-)	~35
C5 (-CH <sub>3</sub> )	~23

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for **4-Hydroxypentanal**.

Table 3: Expected Characteristic IR Absorption Bands for **4-Hydroxypentanal**

Functional Group	Absorption Range (cm <sup>-1</sup> )	Bond Vibration
Alcohol (O-H)	3500 - 3200 (broad)	O-H stretch
Alkane (C-H)	3000 - 2850	C-H stretch
Aldehyde (C-H)	2850 - 2800 & 2750 - 2700	C-H stretch
Aldehyde (C=O)	1740 - 1720 (strong)	C=O stretch
Alcohol (C-O)	1260 - 1050	C-O stretch

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The expected molecular ion and major fragments for **4-Hydroxypentanal** are listed below.

Table 4: Expected Major Fragments in the EI-Mass Spectrum of **4-Hydroxypentanal**

m/z	Fragment	Notes
102	[C <sub>5</sub> H <sub>10</sub> O <sub>2</sub> ] <sup>+</sup>	Molecular Ion (M <sup>+</sup> )
87	[M - CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl group
84	[M - H <sub>2</sub> O] <sup>+</sup>	Loss of water (dehydration)
73	[M - CHO] <sup>+</sup>	Loss of the formyl radical
57	[C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>	$\alpha$ -cleavage at the aldehyde
45	[C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>	$\alpha$ -cleavage at the alcohol

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound like **4-Hydroxypentanal**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the neat liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ ,  $\text{DMSO-d}_6$ ) in a small vial.[2] For  $^{13}\text{C}$  NMR, a more concentrated solution (50-100 mg) may be necessary.
- Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
- Referencing: The residual proton signal of the deuterated solvent is often used for spectral calibration. Alternatively, an internal standard such as tetramethylsilane (TMS) can be added.
- Data Acquisition: Place the capped NMR tube into the spectrometer's autosampler or manually insert it into the magnet. Acquire the  $^1\text{H}$  spectrum, followed by the  $^{13}\text{C}$  spectrum. Typical acquisition times are a few minutes for  $^1\text{H}$  and 20-60 minutes for  $^{13}\text{C}$ , depending on the sample concentration.[3]
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

## Infrared (IR) Spectroscopy

- Sample Preparation: For a neat liquid sample, place one to two drops onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4][5] Place a second salt plate on top to create a thin liquid film between the plates.[4][5]
- Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and run a background spectrum to account for atmospheric  $\text{CO}_2$  and water vapor.
- Sample Spectrum: Place the salt plate assembly into the sample holder in the spectrometer. [4]
- Data Acquisition: Acquire the IR spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Cleaning: After analysis, clean the salt plates with a dry solvent (e.g., acetone) and return them to a desiccator to prevent fogging from moisture absorption.[4]

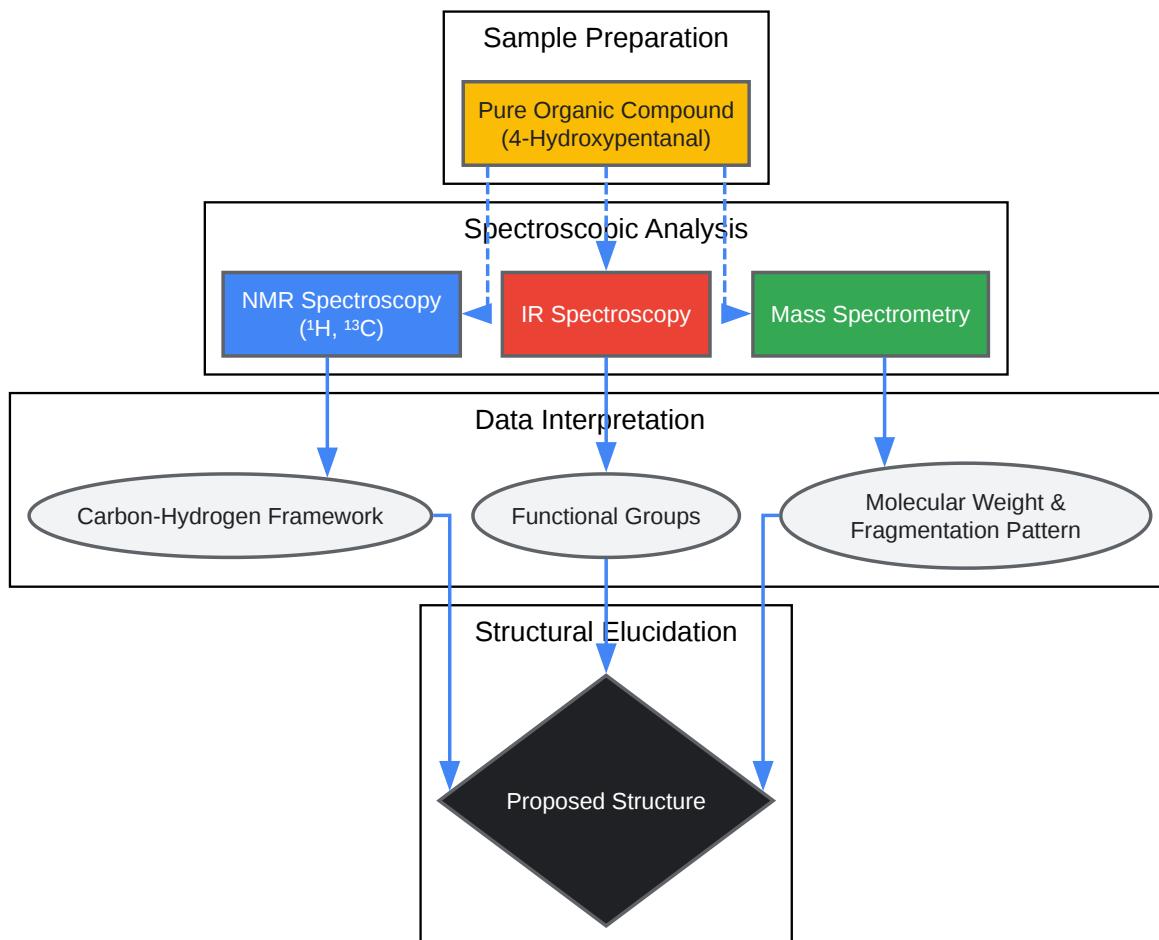
## Mass Spectrometry (MS)

- Sample Introduction: For a volatile liquid, a direct insertion probe or a gas chromatography (GC) inlet can be used. For direct insertion, a small amount of the liquid is introduced into a capillary tube which is then inserted into the ion source.
- Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).[\[6\]](#)
- Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

## Spectroscopic Analysis Workflow for Structural Elucidation

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Caption: Workflow for Spectroscopic Analysis.

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